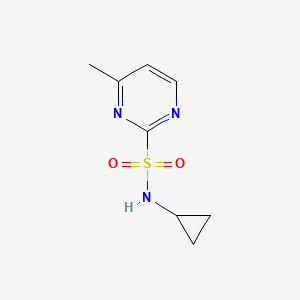
N-cyclopropyl-4-methylpyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the oxidative coupling of thiols and amines, which can be performed under mild conditions and yields high purity products . Another approach involves the use of sulfonyl fluorides activated by Lewis acids such as calcium triflimide, which facilitates the nucleophilic addition of amines to form sulfonamides .
Industrial Production Methods
Industrial production of sulfonamides often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to enhance the efficiency of sulfonamide synthesis, allowing for shorter reaction times and higher yields . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to produce sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-4-methylpyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-4-methylpyrimidine-2-sulfonamide include other sulfonamides such as sulfonimidates, sulfinamides, and sulfenamides . These compounds share the sulfonyl functional group but differ in their specific structures and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other sulfonamides .
Properties
Molecular Formula |
C8H11N3O2S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-cyclopropyl-4-methylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c1-6-4-5-9-8(10-6)14(12,13)11-7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
InChI Key |
ZBSAEMRFWIZPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


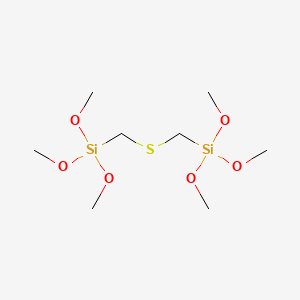
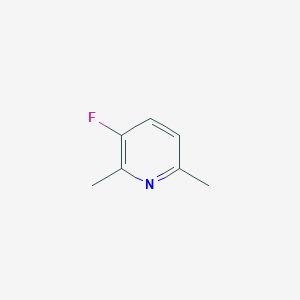
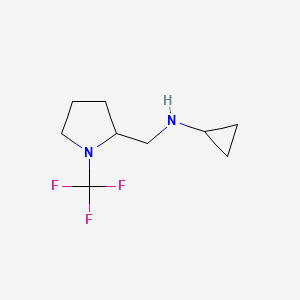
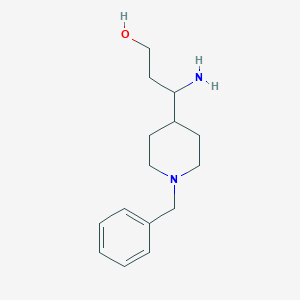
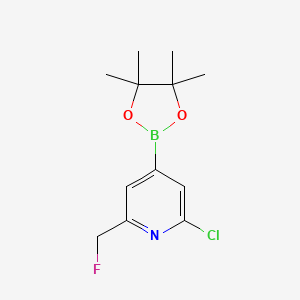

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
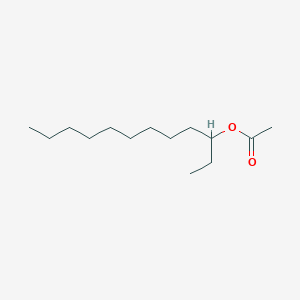
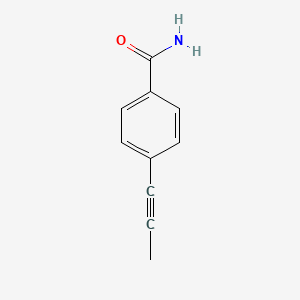
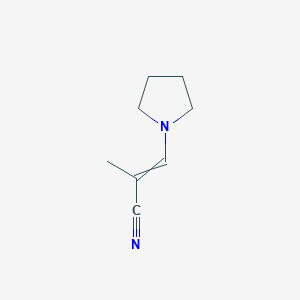
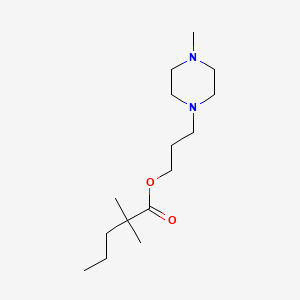
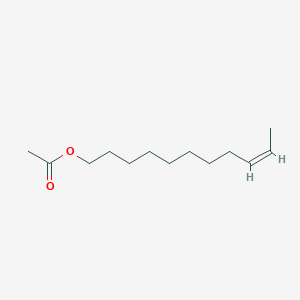

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
